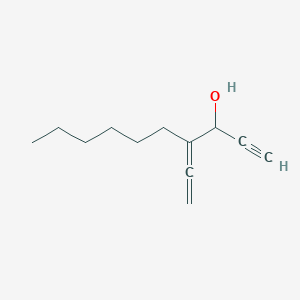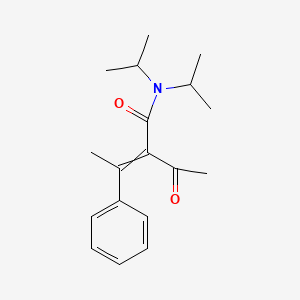![molecular formula C64H42 B14230934 1,3,6,8-Tetra([1,1'-biphenyl]-2-yl)pyrene CAS No. 723285-24-3](/img/structure/B14230934.png)
1,3,6,8-Tetra([1,1'-biphenyl]-2-yl)pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene is a complex organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its unique structure, which consists of a pyrene core substituted with four biphenyl groups at the 1, 3, 6, and 8 positions. The presence of these biphenyl groups significantly enhances the compound’s electronic and optical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to attach the biphenyl groups to the pyrene core. This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the biphenyl groups, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydrocarbon derivatives.
Scientific Research Applications
1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene is largely dependent on its electronic and optical properties. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s behavior in different environments, such as in biological systems or electronic devices.
Comparison with Similar Compounds
Similar Compounds
1,3,6,8-Tetra(4-carboxyphenyl)pyrene: Similar structure but with carboxylic acid groups instead of biphenyl groups.
1,3,6,8-Tetrabromopyrene: Contains bromine atoms instead of biphenyl groups.
1,3,6,8-Tetra(2-thiophenyl)pyrene: Substituted with thiophene groups instead of biphenyl groups.
Uniqueness
1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene is unique due to the presence of biphenyl groups, which enhance its electronic and optical properties. This makes it particularly useful in applications requiring high fluorescence and stability, such as in organic electronics and fluorescent probes.
Properties
CAS No. |
723285-24-3 |
|---|---|
Molecular Formula |
C64H42 |
Molecular Weight |
811.0 g/mol |
IUPAC Name |
1,3,6,8-tetrakis(2-phenylphenyl)pyrene |
InChI |
InChI=1S/C64H42/c1-5-21-43(22-6-1)47-29-13-17-33-51(47)59-41-60(52-34-18-14-30-48(52)44-23-7-2-8-24-44)56-39-40-58-62(54-36-20-16-32-50(54)46-27-11-4-12-28-46)42-61(57-38-37-55(59)63(56)64(57)58)53-35-19-15-31-49(53)45-25-9-3-10-26-45/h1-42H |
InChI Key |
WUPYCWSDUADWDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC(=C4C=CC5=C(C=C(C6=C5C4=C3C=C6)C7=CC=CC=C7C8=CC=CC=C8)C9=CC=CC=C9C1=CC=CC=C1)C1=CC=CC=C1C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


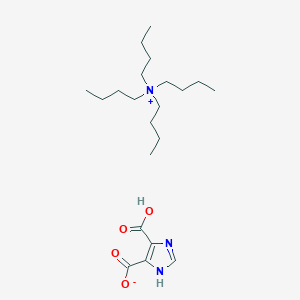

![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B14230875.png)
![Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate](/img/structure/B14230883.png)
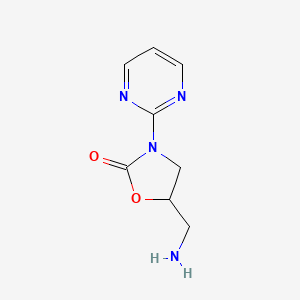
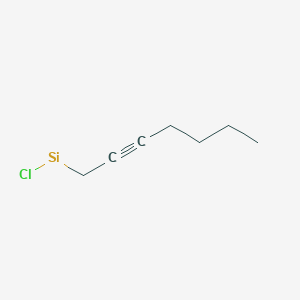
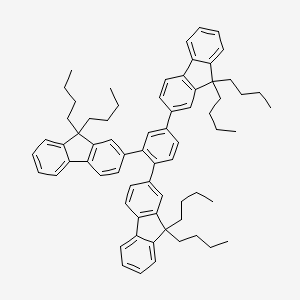
![4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid](/img/structure/B14230902.png)

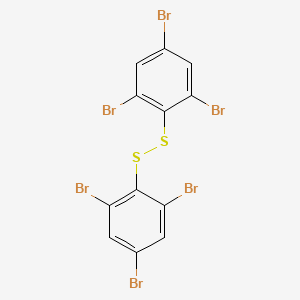
![4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one](/img/structure/B14230924.png)
![2,2',2''-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene](/img/structure/B14230928.png)
